![molecular formula C9H13NO4 B561741 Ethyl 1-acetyl-5-oxo-D-prolinate CAS No. 1315051-65-0](/img/structure/B561741.png)
Ethyl 1-acetyl-5-oxo-D-prolinate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 1-acetyl-5-oxo-D-prolinate consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The molecular weight is 199.206.Scientific Research Applications
Antiviral Activity
Indole derivatives, including ®-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Antitubercular Potential
Considering the indole nucleus’s role in antitubercular agents, it’s worth investigating whether ®-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone shares similar properties.
Safety and Hazards
Ethyl 1-acetyl-5-oxo-D-prolinate is intended for research use only and is not advised for medicinal or household use . It’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
ethyl (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7-4-5-8(12)10(7)6(2)11/h7H,3-5H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQGBRYBZQVKD-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654540 |
Source
|
Record name | Ethyl 1-acetyl-5-oxo-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Ethylcarboxyl-N-acetyl-2-pyrrolidinone | |
CAS RN |
1315051-65-0 |
Source
|
Record name | Ethyl 1-acetyl-5-oxo-D-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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